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(5-Bromo-2-methoxypyridin-3-

yl)methanol

Cat. No.: B1290305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical aspects of crystal

structure analysis of substituted pyridyl methanols, a class of compounds of significant interest

in pharmaceutical research and drug development. Through a comprehensive review of

crystallographic data and experimental protocols, this guide provides a comparative analysis of

their structural features and outlines the methodologies for their determination.

Introduction to Substituted Pyridyl Methanols
Substituted pyridyl methanols are organic compounds characterized by a methanol group and

a substituted or unsubstituted phenyl group attached to a pyridine ring. The versatility in

substitution patterns on both the pyridine and phenyl rings allows for the fine-tuning of their

physicochemical properties, making them attractive scaffolds for the design of novel

therapeutic agents. Understanding their three-dimensional structure at the atomic level through

single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR)

and guiding rational drug design.

Experimental Protocols
The determination of the crystal structure of substituted pyridyl methanols involves a series of

well-defined experimental procedures, from crystal growth to data analysis.
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Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in

crystal structure analysis. Slow evaporation of a saturated solution is a common and effective

method for growing crystals of substituted pyridyl methanols.

Typical Protocol for Crystal Growth by Slow Evaporation:

Dissolution: Dissolve the synthesized substituted pyridyl methanol compound in a suitable

solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate) to prepare a

saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.

Filtration: Filter the solution to remove any particulate matter.

Crystallization: Transfer the clear solution to a clean vial, loosely cover it to allow for slow

evaporation of the solvent at room temperature.

Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the

mother liquor.

Single-Crystal X-ray Diffraction Data Collection
X-ray diffraction analysis is a non-destructive technique that provides detailed information

about the internal lattice of crystalline substances.[1]

A Generalized Workflow for Data Collection is as follows:
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Caption: General experimental workflow for crystal structure analysis.

Instrumentation and Parameters:
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Data collection is typically performed on a CCD area-detector diffractometer. Key parameters

include:

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used.

Temperature: Data is often collected at low temperatures (e.g., 296 K) to minimize thermal

vibrations.

Data Collection Software: Programs like Bruker's SMART are used for data collection.[2]

Cell Refinement and Data Reduction: Software such as SAINT is employed for cell

refinement and data reduction.[2]

Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.

Structure Solution: The initial crystal structure is often solved using direct methods with

programs like SHELXS.[2]

Structure Refinement: The solved structure is then refined by full-matrix least-squares on F²

using software such as SHELXL.[2] Hydrogen atoms are typically placed in geometrically

calculated positions and refined using a riding model.[2]

Data Presentation: A Comparative Analysis
The following tables summarize the crystallographic data for a selection of substituted pyridyl

methanols, allowing for a comparative analysis of their structural parameters.

Table 1: Crystal Data and Structure Refinement Details
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Parameter
Phenyl(pyridin-2-
yl)methanol[2]

(RS)-(4-chlorophenyl)
(pyridin-2-yl)methanol[3]

Chemical Formula C₁₂H₁₁NO C₁₂H₁₀ClNO

Formula Weight 185.22 219.66

Crystal System Orthorhombic Monoclinic

Space Group Pna2₁ P2₁/c

a (Å) 7.4385 (8) 8.4309 (6)

b (Å) 14.3429 (16) 16.1488 (11)

c (Å) 9.2255 (10) 10.1487 (7)

α (°) 90 90

β (°) 90 101.458 (2)

γ (°) 90 90

Volume (Å³) 984.27 (19) 1352.48 (17)

Z 4 4

Temperature (K) 296 296 (2)

Radiation Mo Kα (λ = 0.71073 Å) Mo Kα (λ = 0.71073 Å)

Reflections collected 7290 7935

Independent reflections 2245 2362

R[F² > 2σ(F²)] 0.039 0.046

wR(F²) 0.084 0.126

Goodness-of-fit on F² 0.81 1.03

Table 2: Selected Bond Lengths (Å)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://journals.iucr.org/paper?su2760
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704747/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond
Phenyl(pyridin-2-
yl)methanol[2]

(RS)-(4-chlorophenyl)
(pyridin-2-yl)methanol[3]

O1—C7 1.433 (2) 1.432 (2)

N1—C1 1.336 (3) 1.340 (2)

N1—C5 1.340 (3) 1.341 (2)

C1—C7 1.517 (3) 1.519 (2)

C7—C8 1.513 (3) 1.518 (2)

C11—Cl1 - 1.7412 (18)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Angle/Torsion Angle
Phenyl(pyridin-2-
yl)methanol[2]

(RS)-(4-chlorophenyl)
(pyridin-2-yl)methanol[3]

Bond Angles

C1—N1—C5 117.5 (2) 117.43 (14)

N1—C1—C7 116.1 (2) 116.33 (14)

O1—C7—C1 111.41 (18) 107.95 (13)

O1—C7—C8 108.62 (17) 111.44 (13)

C1—C7—C8 112.57 (18) 112.16 (13)

Torsion Angles

N1—C1—C7—O1 -59.5 (3) -67.0 (2)

N1—C1—C7—C8 65.1 (3) 55.7 (2)

O1—C7—C8—C9 -178.6 (2) 49.0 (2)

C1—C7—C8—C13 -172.9 (2) -133.74 (17)
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The crystal structures of substituted pyridyl methanols reveal key intermolecular interactions

that govern their packing in the solid state. Hydrogen bonding is a predominant feature, often

involving the hydroxyl group and the nitrogen atom of the pyridine ring. For instance, in

phenyl(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds link the molecules into helical chains.

[2] In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the molecules are linked by O—

H⋯N hydrogen bonds into zigzag chains.[3]

The relative orientation of the aromatic rings is another important structural aspect. The

dihedral angle between the pyridine and phenyl rings is 71.42 (10)° in phenyl(pyridin-2-

yl)methanol and 74.34 (6)° in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.[2][3] These

conformational features are crucial for understanding how these molecules interact with

biological targets.

The following diagram illustrates a simplified logical relationship in the context of drug

development, where understanding the crystal structure informs the design of more potent

compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://journals.iucr.org/paper?su2760
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704747/
https://journals.iucr.org/paper?su2760
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704747/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Design & Development

Lead Compound

Substituted Pyridyl Methanol

Crystal Structure Analysis

X-ray Diffraction

Characterization

Structure-Activity
Relationship (SAR)

Provides 3D Structural Insights

Optimized Compound

Improved Potency & Selectivity

Guides Molecular Modification

Iterative Process

Click to download full resolution via product page

Caption: Role of crystal structure analysis in drug development.

Conclusion
The crystal structure analysis of substituted pyridyl methanols provides invaluable information

for understanding their chemical and physical properties. This technical guide has outlined the

key experimental protocols for determining these structures and presented a comparative

analysis of selected examples. The detailed structural data, including bond lengths, angles, and

intermolecular interactions, serve as a critical foundation for researchers in the fields of

medicinal chemistry and drug development, enabling the rational design of new and more

effective therapeutic agents. The continued application of single-crystal X-ray diffraction will

undoubtedly lead to further advancements in our understanding of this important class of

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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